molecular formula C13H17F3NO7PS B3040944 Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate CAS No. 255872-02-7

Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate

Cat. No.: B3040944
CAS No.: 255872-02-7
M. Wt: 419.31 g/mol
InChI Key: UTGCLYNGVSQTEL-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate is a multifunctional organophosphorus compound featuring a trifluoromethyl group, a phenylsulphonylamino moiety, and a dimethoxyphosphoryl substituent. Its structure combines electron-withdrawing (trifluoro, phosphoryl, sulphonyl) and electron-donating (ethoxy) groups, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. The compound’s stereoelectronic properties are influenced by the trifluoromethyl group, which enhances metabolic stability, and the phosphoryl group, which may contribute to enzyme-binding interactions .

Properties

IUPAC Name

ethyl 2-(benzenesulfonamido)-2-dimethoxyphosphoryl-3,3,3-trifluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3NO7PS/c1-4-24-11(18)12(13(14,15)16,25(19,22-2)23-3)17-26(20,21)10-8-6-5-7-9-10/h5-9,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGCLYNGVSQTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(NS(=O)(=O)C1=CC=CC=C1)P(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3NO7PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate Dimethoxyphosphoryl, phenylsulphonylamino, trifluoromethyl C₁₄H₁₈F₃NO₇PS 435.32 g/mol High polarity due to phosphoryl and sulphonyl groups; potential enzyme inhibition
Ethyl 3,3,3-trifluoro-2-((4-methoxyphenyl)amino)propanoate (3a) Trifluoromethyl, 4-methoxyphenylamino C₁₂H₁₃F₃NO₃ 292.23 g/mol Reduced steric bulk; enhanced solubility via methoxy group
Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate Trifluoromethyl, methyl, amino C₆H₁₀F₃NO₂ 185.14 g/mol Simplified structure; lacks phosphoryl/sulphonyl, suitable for prodrug design
Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-[(4-methylphenyl)sulphonylamino]propanoate 4-Methylphenylsulphonylamino (vs. phenyl) C₁₅H₂₀F₃NO₇PS 449.35 g/mol Increased lipophilicity due to methyl group; altered binding kinetics

Key Observations :

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Boiling Point (°C) Solubility (mg/mL) LogP NMR Shifts (¹H, δ ppm)
Target Compound ~307 (Predicted) <1 (Water) 1.85* δ 4.3–4.5 (m, ethoxy), δ 7.2–7.8 (phenyl)
Ethyl 2-amino-3,3,3-trifluoro-2-methylpropanoate 307.2 (Predicted) 5–10 (Water) 0.92 δ 1.31 (t, CH₃), δ 4.35 (d, CH₂)
Ethyl 3,3,3-trifluoro-2-((4-methoxyphenyl)amino)propanoate (3a) N/A ~20 (Ethanol) 1.78 δ 3.75 (s, OCH₃), δ 6.85 (m, aromatic)

Key Trends :

  • The target compound’s low aqueous solubility (<1 mg/mL) contrasts with simpler analogues (e.g., ), likely due to its phosphoryl and sulphonyl groups.
  • LogP values indicate moderate lipophilicity, balancing trifluoromethyl (hydrophobic) and polar substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-[(phenylsulphonyl)amino]propanoate

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